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Compound of Interest

Compound Name: (R)-1-(Furan-2-yl)ethanol

Cat. No.: B152099

An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethanol: Chemical Structure,
Stereochemistry, and Synthetic Applications

Introduction

(R)-1-(Furan-2-yl)ethanol is a valuable chiral building block of significant interest in organic
synthesis and medicinal chemistry.[1] Its structure, which combines a stereogenic center with a
furan ring, makes it a versatile precursor for a wide array of complex and biologically active
molecules.[2] The furan moiety itself is a privileged scaffold in drug discovery, present in
numerous compounds with antimicrobial, anti-inflammatory, and anticancer effects.[3]

The introduction of a chiral center in 1-(Furan-2-yl)ethanol gives rise to (R) and (S)
enantiomers, which can exhibit distinct interactions with biological macromolecules like
enzymes and receptors. This stereochemical difference is crucial in drug development, as it
can lead to significant variations in efficacy, potency, and toxicity.[3] Specifically, (R)-1-(Furan-
2-yl)ethanol is a key precursor for the synthesis of several naturally occurring bioactive
compounds, including piperidine alkaloids and a,-unsaturated &-lactones, which have
demonstrated antifungal, antibiotic, and cytotoxic properties.[3][4] This guide provides a
comprehensive overview of its structure, properties, stereochemistry, synthesis, and
applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
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(R)-1-(Furan-2-yl)ethanol consists of a furan ring substituted at the 2-position with a 1-
hydroxyethyl group. The stereogenic center is located at the carbon atom bearing the hydroxyl
group, with the "(R)" designation indicating the specific spatial arrangement of the substituents
according to the Cahn-Ingold-Prelog convention.

Physicochemical and Spectroscopic Data

Quantitative data for (R)-1-(Furan-2-yl)ethanol are summarized in the tables below for easy
reference.

Table 1: Chemical Identifiers and Physical Properties of (R)-1-(Furan-2-yl)ethanol

Property Value Reference
IUPAC Name (1R)-1-(furan-2-yl)ethanol [51[6]

CAS Number 27948-61-4 [5][6]
Molecular Formula CeHsO2 516171
Molecular Weight 112.13 g/mol [5]
Appearance Liquid [61[7]

UABXUIWIFUZY QK-
InChl Key [5]1[6]
RXMQYKEDSA-N

C--INVALID-LINK--

Canonical SMILES [6][8]
C1=CC=CO01
Purity >95% [61[7]
) 1.078 g/mL at 20 °C (for
Density ) [9]
racemic)
Boiling Point 167-170 °C (for racemic) 9]

| Storage | Store in freezer, under -20°C, sealed in dry conditions |[8] |

Table 2: Spectroscopic Data for 1-(Furan-2-yl)ethanol
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Wavenumber/Chem .
Spectroscopy . . Assignment Reference
ical Shift (d)
1H NMR (400 MHz, 6 1.56 (d, J=6.5 Hz,
-CHs [4]
CDCls) 3H)
0 4.88 (g, J=6.5 Hz,
-CH(OH) [4]
1H)
5 6.25 (d, J=3.1 Hz,
Furan H-3 [4]
1H)
0 6.35 (m, 1H) Furan H-4 [4]
0 7.35 (s, 1H) Furan H-5 [4]

| IR (Thin Film) | vmax 3357-3387 cm~* | O-H stretch | |

Note: Spectroscopic data is often reported for the racemic or the (S)-enantiomer but is
representative for the (R)-enantiomer as well, with the key differentiator being the optical
rotation.

Enantioselective Synthesis

The most effective method for producing enantiomerically pure (R)-1-(Furan-2-yl)ethanol is
the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[3][10] Biocatalysis, utilizing
whole microbial cells or isolated enzymes, has become the preferred green and efficient route
for this transformation.[10]

Biocatalytic Asymmetric Reduction

This method employs alcohol dehydrogenases (ADHSs) found in various microorganisms to
catalyze the reduction with high enantioselectivity.[10] The stereochemical result—whether the
(R) or (S) enantiomer is formed—depends on the specific enzymes of the chosen biocatalyst.
[10] Microorganisms from the Lactobacillus genus are particularly effective for producing the
(R)-enantiomer.[10][11] One study demonstrated that using Lactobacillus paracasei BD101
resulted in the production of (R)-1-(Furan-2-yl)ethanol with over 99% enantiomeric excess
(ee) and 97% vyield, even on a gram scale.[4]
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Workflow for Biocatalytic Synthesis of (R)-1-(Furan-2-yl)ethanol
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Biocatalytic synthesis of (R)-1-(Furan-2-yl)ethanol.

Applications in Drug Development and Organic
Synthesis
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(R)-1-(Furan-2-yl)ethanol is a cornerstone chiral intermediate for synthesizing a variety of
biologically active molecules.[2][4] Its synthetic utility stems from the combination of a
stereogenic carbinol center and a versatile furan ring, which can be considered a latent 1,4-
dicarbonyl equivalent.[2]

Key Synthetic Applications:

Piperidine Alkaloids: It serves as a key precursor in the enantioselective synthesis of
naturally occurring piperidine alkaloids such as (-)-Cassine and (-)-Spectaline.[2][4] These
alkaloids are known for a range of biological activities, including antimicrobial and anti-
inflammatory effects.[2]

a,B-Unsaturated d-Lactones: The furan ring can be elaborated to form these lactones, which
are core structures in many natural products exhibiting antifungal, antibiotic, and cytotoxic
properties against human tumor cells.[2][4] The chirality of the starting alcohol is transferred
to the final lactone product.[2]

Stereospecific Transformations: The chiral hydroxyl group can undergo stereospecific
reactions, such as nucleophilic substitution with an inversion of configuration, a classic
example being the Mitsunobu reaction to form chiral azides.[2][4]

Achmatowicz Rearrangement: The furan moiety can undergo this rearrangement to provide
access to valuable pyranone intermediates, further expanding its synthetic potential.[2]

Synthetic Utility of (R)-1-(Furan-2-yl)ethanol

(R)-1-(Furan-2-yl)ethanol

Mitsunobu Reaction
(Inversion)
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Multistep Synthesis Ring Elaboration
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Key synthetic pathways from (R)-1-(Furan-2-yl)ethanol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. The following
are protocols for the synthesis and analysis of (R)-1-(Furan-2-yl)ethanol.

Protocol 1: Biocatalytic Asymmetric Reduction of 2-
Acetylfuran

This protocol details the enantioselective synthesis of (R)-1-(Furan-2-yl)ethanol using
Lactobacillus paracasei as a whole-cell biocatalyst.[2][10][11]

Materials:

e Lactobacillus paracasei BD101

¢ MRS broth (or suitable growth medium)
e 100 mM Phosphate buffer (pH 7.0)

e 2-Acetylfuran (1-(Furan-2-yl)ethanone)
e Glucose (co-substrate)

e Sodium chloride (NaCl)

o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)
Methodology:

o Cultivation of Biocatalyst: Inoculate 100 mL of sterile MRS broth with a fresh culture of L.
paracasei BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[10]
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o Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes
at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0). Resuspend the
pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the
resting cell suspension.[10]

» Biocatalytic Reduction: In a 50 mL screw-capped flask, combine 10 mL of the resting cell
suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final
concentration of 50 mM.[10]

e Reaction Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48
hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC)
or Gas Chromatography (GC).[10][11]

e Product Extraction: After the reaction is complete, saturate the agueous phase with NaCl to
reduce the solubility of the product. Extract the product three times with an equal volume of
ethyl acetate.[10]

 Purification and Analysis: Combine the organic layers and dry over anhydrous NazSOa.
Remove the solvent under reduced pressure using a rotary evaporator.[10] Determine the
conversion and enantiomeric excess (ee) of the resulting (R)-1-(Furan-2-yl)ethanol using
chiral HPLC or GC.[2][10]

Protocol 2: General Protocol for Spectroscopic Data
Acquisition

This protocol outlines the general steps for acquiring spectroscopic data to confirm the
structure of the synthesized product.[1]

Materials:

e Synthesized 1-(Furan-2-yl)ethanol

o Deuterated chloroform (CDCls) for NMR

o Potassium bromide (KBr) for solid IR or salt plates (NaCl) for liquid IR

Methodology:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of
CDCls.

o Transfer the solution to an NMR tube.
o Acquire *H and 3C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

o Process the data to identify chemical shifts, coupling constants, and integration values to
confirm the molecular structure.

* Infrared (IR) Spectroscopy:

[e]

For a liquid sample, place a drop of the neat liquid between two NaCl plates.

o

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry
KBr and pressing it into a transparent disk.

o

Obtain the IR spectrum using an FTIR spectrometer.

[¢]

Analyze the spectrum to identify characteristic functional group frequencies (e.g., O-H
stretch, C-O stretch, furan ring vibrations).

e Mass Spectrometry (MS):

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Introduce the sample into the mass spectrometer (e.g., using electrospray ionization -
ESI).

o Acquire the mass spectrum to determine the molecular weight of the compound by
identifying the molecular ion peak ([M]+ or [M+H]+).

Conclusion
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(R)-1-(Furan-2-yl)ethanol has firmly established itself as a pivotal chiral building block in
modern organic synthesis. Its unique structure offers a gateway to a diverse range of high-
value, biologically active molecules, particularly piperidine alkaloids and &-lactones.[2][4] The
development of efficient and highly selective biocatalytic methods for its synthesis from 2-
acetylfuran has made this valuable synthon more accessible, promoting its use in drug
discovery and development.[3][10] For researchers and drug development professionals, a
thorough understanding of its properties, stereochemistry, and synthetic pathways is essential
for leveraging its full potential in the rational design of new, safer, and more effective furan-
based therapeutics.[3] Future research should focus on further expanding its applications and
guantitatively comparing the pharmacological and toxicological profiles of its enantiomers to
support advanced drug development programs.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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